

Troubleshooting Z-Gly-Gly-Arg-AMC acetate fluorescence quenching

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Compound of Interest

Compound Name: Z-Gly-Gly-Arg-AMC acetate

Cat. No.: B8068978

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Technical Support Center: Z-Gly-Gly-Arg-AMC Acetate

Welcome to the technical support center for **Z-Gly-Gly-Arg-AMC acetate**. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this fluorogenic substrate.

Frequently Asked Questions (FAQs)

Q1: What is **Z-Gly-Gly-Arg-AMC acetate** and what is it used for?

A1: **Z-Gly-Gly-Arg-AMC acetate** is a fluorogenic substrate used to measure the activity of several proteases. It is particularly known as a substrate for thrombin, but can also be used for assays involving urokinase, trypsin, and tissue-type plasminogen activator.[1][2][3] The substrate consists of a peptide sequence (Z-Gly-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When an active enzyme cleaves the peptide bond between Arginine (Arg) and AMC, the free AMC fluoresces, which can be measured to determine enzyme activity.[3]

Q2: What are the optimal excitation and emission wavelengths for Z-Gly-Gly-Arg-AMC?



A2: The optimal excitation wavelength for the cleaved AMC fluorophore is in the range of 360-390 nm, and the emission wavelength is typically between 440-480 nm.[1][4] It is always recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.

Q3: How should I store and handle **Z-Gly-Gly-Arg-AMC acetate**?

A3: Proper storage is crucial for the stability of the substrate. Lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[4][5] Stock solutions, typically prepared in DMSO or DMF, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][5][6] It is recommended to use stock solutions within one month when stored at -20°C.[5] Working solutions are generally unstable and should be prepared fresh for each experiment.[4][7]

Q4: Why is the fluorescence of the intact Z-Gly-Gly-Arg-AMC substrate low?

A4: The low fluorescence of the intact substrate is due to a phenomenon called static quenching. When the AMC molecule is covalently attached to the peptide, its electronic structure is altered, which suppresses its ability to fluoresce.[8] Enzymatic cleavage releases the free AMC, restoring its native electronic configuration and leading to a significant increase in fluorescence.[8]

Troubleshooting Guide

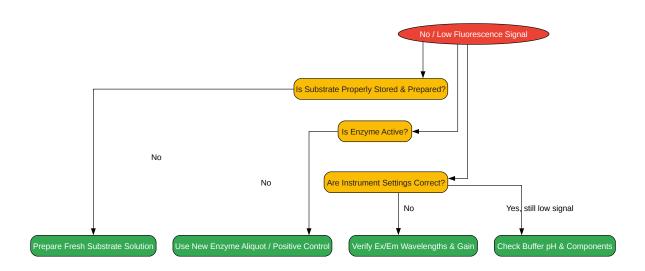
This guide addresses common problems you might encounter when using **Z-Gly-Gly-Arg-AMC** acetate in your assays.

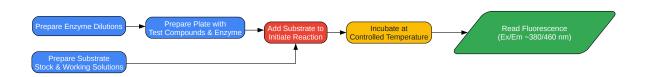
Problem 1: No or Very Low Fluorescence Signal

If you are not observing an increase in fluorescence upon adding your enzyme, consider the following potential causes and solutions.

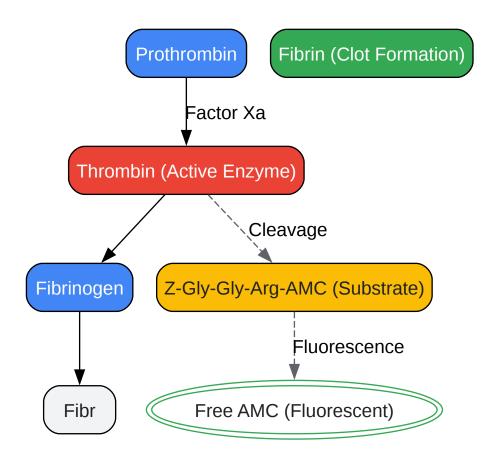
Troubleshooting Workflow for Low/No Signal











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